The synthesis of GSK1910364 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details may not be publicly disclosed, general methods for synthesizing similar compounds typically include:
GSK1910364 has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against soluble epoxide hydrolase. The IUPAC name and molecular structure can be represented as follows:
The compound features multiple trifluoromethyl groups that enhance its lipophilicity and potentially improve its binding affinity to the target enzyme .
GSK1910364 primarily functions as an inhibitor of soluble epoxide hydrolase through competitive inhibition. The key reactions involved include:
Technical details about the kinetics of inhibition, including IC50 values and binding constants, are essential for understanding its efficacy but are often derived from experimental studies conducted in vitro .
The mechanism of action for GSK1910364 involves several steps:
Data supporting this mechanism have been gathered from preclinical studies demonstrating improved outcomes in models of cardiovascular disease and renal dysfunction following treatment with GSK1910364 .
GSK1910364 exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetic profile and potential therapeutic applications of GSK1910364 .
GSK1910364 has several promising applications in scientific research and potential clinical settings:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0